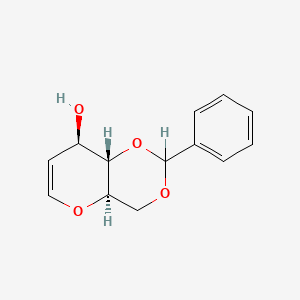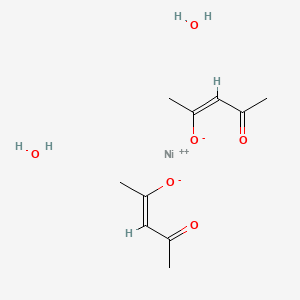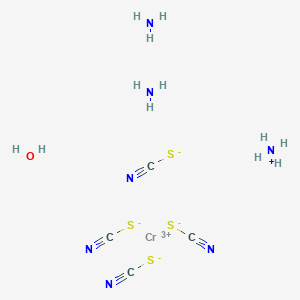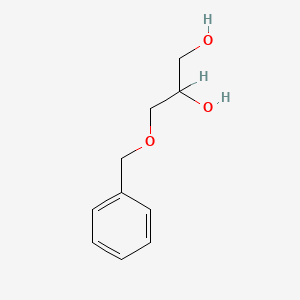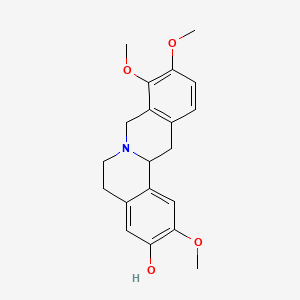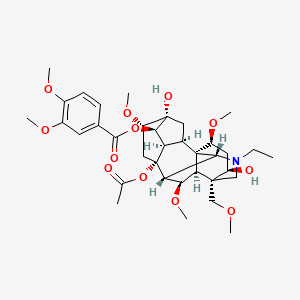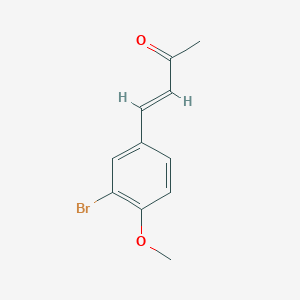
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds shows the versatility of buten-2-one derivatives in creating a range of heterocycles and other complex molecules. For instance, derivatives of buten-2-one have been utilized for regiospecific synthesis of five and six-membered heterocycles with aldehyde functionality, indicating the potential pathways for synthesizing the target compound through similar strategies (Mahata et al., 2003).
Molecular Structure Analysis
Structural studies of closely related molecules reveal the impact of substituents on the overall geometry and stability of the molecular framework. For example, crystal and molecular structure studies of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into how bromo and methoxy groups influence the molecular conformation and stability through intramolecular and intermolecular interactions (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving bromo and methoxy phenyl compounds demonstrate their reactivity and the formation of various addition and substitution products. For instance, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols show the versatility of such structures in organic synthesis, yielding both addition-elimination and substitution products (Zhao et al., 2010).
Physical Properties Analysis
Investigations into compounds with similar structural features provide valuable information on their physical properties, such as crystal structure and melting points, which are crucial for understanding the physical behavior of "(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one" under various conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, can be inferred from studies on similar molecules. The synthesis and characterization of molecules like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one offer insights into the potential chemical behaviors and stability of the target compound (Thippeswamy et al., 2011).
Applications De Recherche Scientifique
Overview of Related Compounds and Applications
Phosphonic Acid Derivatives :Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used across various fields due to their structural similarity to the phosphate group. They find applications in drug development, bone targeting, material science, and as ligands for supramolecular assemblies (Sevrain et al., 2017).
Catalysis and Organic Synthesis :Compounds similar in structure to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one are often used as intermediates in organic synthesis, including in catalysts for the Friedel-Crafts alkylation, indicating the relevance of such compounds in synthetic chemistry (Tateiwa & Uemura, 1997).
Biomass Conversion Technologies :In the context of lignin model compounds, the study of β-O-4 bond cleavage is essential for understanding the degradation and utilization of biomass, a process where compounds with structural similarities to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one could serve as model compounds or intermediates (Yokoyama, 2015).
Environmental Chemistry :The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, is studied for their role as tracers in biomass burning and their potential impact on air quality. This research area may encompass derivatives like (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one due to their structural or functional resemblance (Liu et al., 2022).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential areas for future research, such as new synthetic routes, potential applications, and related compounds of interest.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on “(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one”.
Propriétés
IUPAC Name |
(E)-4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVJTAMOQFOZJZ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

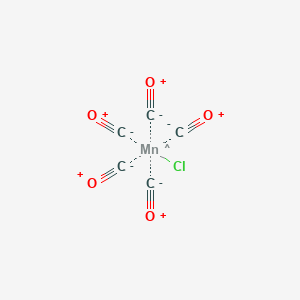
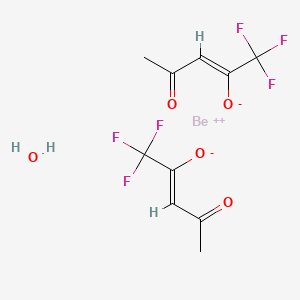
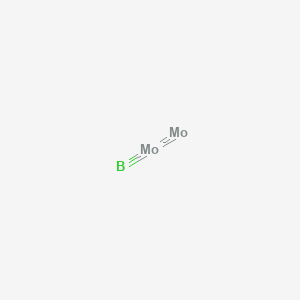
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)

